molecular formula C8H14BrN3O3 B2920092 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide CAS No. 2094924-41-9

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide

Cat. No. B2920092
CAS RN: 2094924-41-9
M. Wt: 280.122
InChI Key: CXJOSGZYPHBXBL-UHFFFAOYSA-N
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Description

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide, also known as AIBA hydrobromide, is a synthetic amino acid derivative. It has been widely used in scientific research for its ability to mimic the effects of natural amino acids in various biochemical processes.

Mechanism of Action

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide is structurally similar to natural amino acids and can be incorporated into proteins during protein synthesis. It is a competitive inhibitor of amino acid transporters and can be used to study the specificity and regulation of these transporters. 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide has also been shown to regulate the expression of genes involved in amino acid metabolism.
Biochemical and Physiological Effects
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial strains. It has also been shown to regulate the expression of genes involved in amino acid metabolism. In addition, 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide has been shown to affect the activity of various enzymes involved in amino acid metabolism.

Advantages and Limitations for Lab Experiments

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide has several advantages for use in lab experiments. It is a synthetic compound and can be easily obtained in large quantities. It is also stable and can be stored for long periods of time. However, 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide has some limitations. It is not a natural amino acid and may not accurately mimic the effects of natural amino acids in all biochemical processes. In addition, it can be toxic at high concentrations.

Future Directions

There are several future directions for the use of 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide in scientific research. One direction is the study of the specificity and regulation of amino acid transporters. Another direction is the study of the regulation of gene expression involved in amino acid metabolism. 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide can also be used to study the activity of enzymes involved in amino acid metabolism. Finally, 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide can be used to study the effects of amino acid metabolism on various physiological processes.

Synthesis Methods

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide can be synthesized through a multi-step process. First, 2-methyl-3-nitroimidazolidinone is reacted with ethyl acetoacetate to form 2-ethyl-3-nitroimidazolidinone. This compound is then reduced to 2-ethyl-3-aminoimidazolidinone using sodium dithionite. The resulting compound is then reacted with butyraldehyde to form 4-(2-amino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid. Finally, this compound is converted to 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide through reaction with hydrobromic acid.

Scientific Research Applications

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays to study the activity of various enzymes. It has also been used to study the transport of amino acids across cell membranes. In addition, 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide hydrobromide has been used as a tool to study the regulation of gene expression.

properties

IUPAC Name

4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3.BrH/c1-10-5-6(12)11(8(10)9)4-2-3-7(13)14;/h9H,2-5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJOSGZYPHBXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=N)CCCC(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide

CAS RN

2094924-41-9
Record name 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide
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